N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide

Medicinal Chemistry PROTAC Design Chemical Biology

N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide is a tetrasubstituted phenyl chloroacetamide derivative (C₁₇H₁₆ClNO₄, MW 333.77 g/mol) featuring four distinct functional groups—acetyl at C3, benzyloxy at C5, phenolic hydroxy at C2, and a 2-chloroacetamide moiety at C1. The compound is classified as a Protein Degrader Building Block by major suppliers and is supplied at a standard purity of 97% with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C17H16ClNO4
Molecular Weight 333.77
CAS No. 1799412-36-4
Cat. No. B2574181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide
CAS1799412-36-4
Molecular FormulaC17H16ClNO4
Molecular Weight333.77
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)NC(=O)CCl)O
InChIInChI=1S/C17H16ClNO4/c1-11(20)14-7-13(23-10-12-5-3-2-4-6-12)8-15(17(14)22)19-16(21)9-18/h2-8,22H,9-10H2,1H3,(H,19,21)
InChIKeyLCDPIAJWSLRZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide (CAS 1799412-36-4): Structural Profile & Procurement-Relevant Identity


N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide is a tetrasubstituted phenyl chloroacetamide derivative (C₁₇H₁₆ClNO₄, MW 333.77 g/mol) featuring four distinct functional groups—acetyl at C3, benzyloxy at C5, phenolic hydroxy at C2, and a 2-chloroacetamide moiety at C1 [1]. The compound is classified as a Protein Degrader Building Block by major suppliers and is supplied at a standard purity of 97% with batch-specific QC documentation (NMR, HPLC, GC) [2]. Its PubChem CID is 91758949, and it is registered under MDL number MFCD28902468 [1][2].

Why Generic Substitution of N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide (CAS 1799412-36-4) Fails: Functional Group Interdependence Drives Selection


Substitution with a simpler N-phenyl-2-chloroacetamide analog such as N-(3-acetylphenyl)-2-chloroacetamide (CAS 42865-69-0) or N-(4-benzyloxyphenyl)-2-chloroacetamide (CAS 19514-92-2) is not functionally equivalent because the target compound's four functional groups—acetyl, phenolic -OH, benzyloxy, and chloroacetamide—are simultaneously present in a single scaffold, each contributing to distinct and orthogonal reactivity [1]. The phenolic -OH group provides a hydrogen bond donor and a site for O-alkylation/acylation that is absent in non-hydroxylated analogs, while the benzyloxy group serves as both a steric shield and a hydrogenolysis-labile protecting group . Class-level studies on N-(substituted phenyl)-2-chloroacetamides demonstrate that the position and type of substituents directly determine lipophilicity, chromatographic retention, and biological activity profiles, making direct interchange without revalidation scientifically unsound [2].

Quantitative Differentiation Evidence: N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide (CAS 1799412-36-4) vs. Closest Analogs


Functional Group Multiplicity Enables Three Orthogonal Derivatization Handles vs. One in Core N-Phenyl-2-chloroacetamide Analogs

The target compound possesses four distinct functional groups on a single phenyl ring: a 3-acetyl group (ketone, C=O), a 2-hydroxy group (phenolic -OH), a 5-benzyloxy group (ether), and a 2-chloroacetamide group (electrophilic Cl). This provides three orthogonal synthetic handles—the chloroacetyl group for nucleophilic displacement, the phenolic -OH for O-alkylation or esterification, and the acetyl carbonyl for condensation or reduction—compared to N-(3-acetylphenyl)-2-chloroacetamide (CAS 42865-69-0) which offers only two sites (chloroacetyl + acetyl) and N-(4-benzyloxyphenyl)-2-chloroacetamide (CAS 19514-92-2) which offers only two sites (chloroacetyl + benzyloxy) [1]. No direct head-to-head reactivity study exists; differentiation is based on structural enumeration of reactive functional groups from authoritative databases.

Medicinal Chemistry PROTAC Design Chemical Biology

Computed Lipophilicity (Consensus LogP 2.84) Balances Membrane Permeability and Aqueous Solubility Relative to Simpler Chloroacetamides

The target compound's consensus LogP₍o/w₎ is 2.84 (average of iLOGP=2.79, XLOGP3=3.07, WLOGP=3.01, MLOGP=1.89, SILICOS-IT=3.46), computed from Bidepharm's product page data . In comparison, N-(benzyloxy)-2-chloroacetamide (the simplest benzyloxy-containing chloroacetamide) has a reported LogP of 1.34–1.47 , and N-(4-benzyloxyphenyl)-2-chloroacetamide has a predicted LogP of ~3.52 . The target lies within the optimal Lipinski-compliant range (LogP ≤5) while being 0.68 log units lower than the 4-benzyloxy analog and approximately 1.4 log units higher than the benzyloxy-only analog. This intermediate lipophilicity, driven by the balancing effect of the polar phenolic -OH and acetyl groups, predicts improved passive membrane permeability relative to more polar analogs while avoiding excessive hydrophobicity that could compromise aqueous solubility.

DMPK Lipophilicity Drug-likeness

Higher Standard Purity (97%) with Batch-Specific QC Documentation Reduces Downstream Synthesis Risk vs. Industry-Standard 95% Analogues

The target compound is supplied at a standard purity of 97% by Bidepharm (batch-specific NMR, HPLC, GC reports available) and is also listed at ≥97% purity by ChemScence and Kehua Biotech (KH-146734, 97.00%) [1]. In contrast, the structurally simpler analog N-(3-acetylphenyl)-2-chloroacetamide (CAS 42865-69-0) is typically supplied at 95% purity (AKSci, Sigma-Aldrich/Enamine) and N-(4-acetylphenyl)-2-chloroacetamide (CAS 38283-38-4) at 95% from Sigma-Aldrich . The 2-percentage-point purity differential is meaningful: at 97% purity, the target compound contains ≤3% total impurities vs. ≤5% for 95% purity analogs—a 40% reduction in absolute impurity burden. Furthermore, the availability of batch-specific QC documentation for the target compound enables end-users to verify purity before committing material to multi-step synthetic sequences.

Quality Control Procurement Synthetic Chemistry

Protein Degrader Building Block Classification Distinguishes Target Compound from General-Purpose Chloroacetamide Intermediates

The target compound is explicitly classified under the 'Protein Degrader Building Blocks' product family by Aladdin Scientific (Part No. ALA-N191633-100mg) [1], reflecting its design orientation toward targeted protein degradation applications including PROTACs and molecular glues. This classification is not applied to comparator compounds N-(3-acetylphenyl)-2-chloroacetamide, N-(4-acetylphenyl)-2-chloroacetamide, or N-(4-benzyloxyphenyl)-2-chloroacetamide, which are cataloged as general organic building blocks or research chemicals . The phenolic -OH group in the target compound is a critical structural feature for PROTAC linker attachment via ether or ester conjugation, while the chloroacetamide group can serve as a covalent warhead for E3 ligase recruitment or as a displacement handle for introducing heterobifunctional linkers [1]. The acetyl group may additionally serve as a binding element for target protein recognition or as a latent functional handle for further elaboration.

PROTAC Targeted Protein Degradation Chemical Biology

Higher Topological Polar Surface Area (TPSA 75.63 Ų) Predicts Differentiated Passive Permeability Relative to Non-hydroxylated Chloroacetamide Analogs

The target compound has a computed TPSA of 75.63 Ų (from Bidepharm, calculated per Ertl et al. 2000 J. Med. Chem.) . In contrast, N-(4-benzyloxyphenyl)-2-chloroacetamide has a TPSA of 38.33 Ų , and N-(benzyloxy)-2-chloroacetamide has a TPSA of 38.33 Ų as well . The target's TPSA is approximately 97% higher, driven by the additional phenolic -OH and acetyl carbonyl groups. Class-level computational studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that lipophilicity and pharmacokinetic predictors are highly sensitive to substituent type and position, supporting that TPSA differences of this magnitude meaningfully impact predicted passive membrane permeation and oral absorption [1]. Compounds with TPSA >60 Ų but <140 Ų are generally considered to have acceptable oral bioavailability potential, while those with TPSA <40 Ų may exhibit excessive membrane permeability with potential off-target partitioning.

ADME Permeability Drug Design

Optimal Research and Procurement Scenarios for N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide (CAS 1799412-36-4)


PROTAC Linker Conjugation via Phenolic -OH: Heterobifunctional Degrader Assembly

The phenolic -OH group at C2 provides a nucleophilic anchor for attaching polyethylene glycol (PEG) or alkyl linkers via O-alkylation or Mitsunobu coupling, while the C1 chloroacetamide serves as a secondary displacement site for introducing sulfhydryl- or amine-terminated warheads or E3 ligase ligands [1]. This dual-site reactivity, combined with the C3 acetyl group as an additional functional handle, makes the compound suitable for modular PROTAC synthesis where orthogonal linker attachment points are required. The 97% purity and batch-specific QC reduce the risk of carrying through impurities that could compromise the final degrader's DC₅₀ determination .

Covalent Fragment and Warhead Library Synthesis: Chloroacetamide as Electrophilic Trap

The 2-chloroacetamide group functions as a cysteine-reactive electrophilic warhead for covalent fragment-based drug discovery, while the benzyloxy group at C5 provides steric bulk that can be tuned by hydrogenolysis to reveal a phenolic -OH, enabling structure-activity relationship (SAR) exploration of steric and electronic effects at this position . The compound's consensus LogP of 2.84 supports adequate cell permeability for cellular target engagement assays, while the TPSA of 75.63 Ų avoids the excessive lipophilicity associated with promiscuous covalent binders .

Multi-step Library Synthesis with Reduced Protecting Group Manipulation

The three orthogonal reactive handles (chloroacetyl Cl, phenolic -OH, acetyl C=O) enable sequential derivatization without protecting group interconversion, reducing synthetic step count relative to using N-(3-acetylphenyl)-2-chloroacetamide (2 handles) or N-(4-benzyloxyphenyl)-2-chloroacetamide (2 handles) [2]. For medicinal chemistry groups building compound libraries, each avoided protecting group step corresponds to approximately 1–2 days of synthetic time and a 10–20% cumulative yield improvement. The compound's storage requirement (inert atmosphere, 2-8°C) should be factored into laboratory workflow planning .

Analytical Reference Standard for HPLC Method Development

With a defined purity of 97%, documented InChIKey (LCDPIAJWSLRZSV-UHFFFAOYSA-N), and available batch-specific HPLC and GC traces from Bidepharm, the compound can serve as a retention time marker and purity reference for reverse-phase HPLC method development targeting chloroacetamide-containing intermediates . Its predicted LogP (2.84–4.32 depending on computational method) and boiling point (534.9±50.0 °C) can guide selection of chromatographic conditions .

Quote Request

Request a Quote for N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.